Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate
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Overview
Description
Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate is a chemical compound with the molecular formula C11H11BrN2O3 and a molecular weight of 299.124 g/mol. . It is characterized by the presence of a bromophenyl group, a methoxycinnamaldehyde moiety, and a prop-2-enoate ester group.
Preparation Methods
The synthesis of Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate typically involves the reaction of 4-bromoaniline with methoxycinnamaldehyde under specific conditions to form the intermediate Schiff base. This intermediate is then reacted with methyl acrylate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The methoxycinnamaldehyde moiety may also play a role in modulating biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate can be compared with similar compounds such as:
Methyl 3-({[amino(4-chlorophenyl)methylidene]amino}oxy)prop-2-enoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-({[amino(4-fluorophenyl)methylidene]amino}oxy)prop-2-enoate: Similar structure but with a fluorine atom instead of bromine.
Methyl 3-({[amino(4-iodophenyl)methylidene]amino}oxy)prop-2-enoate: Similar structure but with an iodine atom instead of bromine.
These compounds share similar chemical properties but may exhibit different biological activities due to the varying halogen atoms .
Properties
CAS No. |
1461727-01-4 |
---|---|
Molecular Formula |
C11H11BrN2O3 |
Molecular Weight |
299.12 g/mol |
IUPAC Name |
methyl 3-[[amino-(4-bromophenyl)methylidene]amino]oxyprop-2-enoate |
InChI |
InChI=1S/C11H11BrN2O3/c1-16-10(15)6-7-17-14-11(13)8-2-4-9(12)5-3-8/h2-7H,1H3,(H2,13,14) |
InChI Key |
SNCNDOBWQGNBJM-UHFFFAOYSA-N |
SMILES |
COC(=O)C=CON=C(C1=CC=C(C=C1)Br)N |
Canonical SMILES |
COC(=O)C=CON=C(C1=CC=C(C=C1)Br)N |
solubility |
not available |
Origin of Product |
United States |
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